molecular formula C22H11F5N2O4 B5044328 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5044328
M. Wt: 462.3 g/mol
InChI Key: ISMICMFJUPXHCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoxazole ring and a carboxamide group. The presence of a pentafluorophenyl group suggests that the compound may have unique chemical properties due to the high electronegativity of fluorine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, pentafluorophenol is prepared by treating pentafluorophenyllithium (or pentafluorophenyl Grignard reagent) with carbon dioxide .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, it would depend on its interactions with biological targets. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, pentafluorophenol is harmful if swallowed or in contact with skin .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new drug, future research could focus on clinical trials and understanding its pharmacokinetics and pharmacodynamics. If it’s a new material or a catalyst, future research could focus on optimizing its properties and finding new applications .

Properties

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F5N2O4/c23-16-15(17(24)19(26)20(27)18(16)25)22-29-11-8-10(2-4-12(11)33-22)28-21(30)9-1-3-13-14(7-9)32-6-5-31-13/h1-4,7-8H,5-6H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMICMFJUPXHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C(=C(C(=C5F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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